

Introduction: The Physicochemical Properties of Aniline Hydrobromide

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Compound of Interest

Compound Name: Aniline hydrobromide

Cat. No.: B145842

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Aniline hydrobromide ($\text{C}_6\text{H}_5\text{NH}_3\text{Br}$) is the salt formed from the reaction of aniline ($\text{C}_6\text{H}_5\text{NH}_2$), a weak aromatic base, with hydrobromic acid (HBr), a strong acid.[1] In solution, it fully dissociates into the anilinium cation ($\text{C}_6\text{H}_5\text{NH}_3^+$) and the bromide anion (Br^-). The anilinium ion is the conjugate acid of aniline.[2][3] Understanding the acid-base chemistry of this compound is crucial in fields like drug development, where controlling the ionization state of a molecule is key to its solubility, absorption, and interaction with biological targets.

The basicity of an amine is quantified by the pKa of its conjugate acid.[4] For aniline, its relatively weak basicity is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π -system of the benzene ring through resonance.[5][6] This delocalization reduces the availability of the lone pair to accept a proton, making aniline a weaker base than aliphatic amines.[5] The pKa value of the anilinium ion, which is approximately 4.6, provides a quantitative measure of this property.[4][5]

Quantitative Data Summary

The acid-base properties of the aniline/anilinium pair are summarized below. These values are fundamental for predicting the ionization state of the molecule at a given pH.

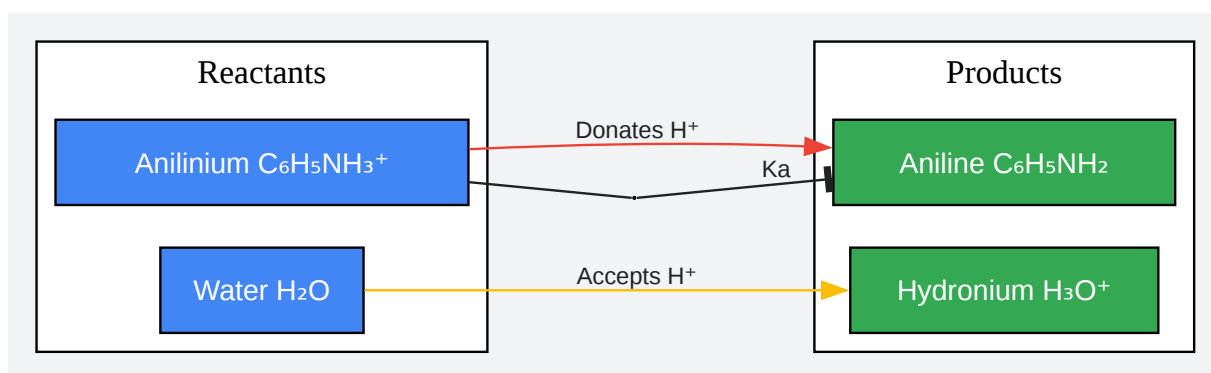
Parameter	Compound	Value	Description
pKa	Anilinium ion (C ₆ H ₅ NH ₃ ⁺)	~4.6	The acid dissociation constant of the conjugate acid of aniline.[4][5][7]
Kb	Aniline (C ₆ H ₅ NH ₂)	4.3 x 10 ⁻¹⁰	The base dissociation constant for aniline in water.[1][2]
Relationship	pKa + pKb = 14	pKb ≈ 9.4	The relationship between the dissociation constants of a conjugate acid-base pair in water at 25°C.

Acid-Base Equilibrium in Aqueous Solution

When **aniline hydrobromide** is dissolved in water, it dissociates completely. The resulting anilinium ion then establishes an equilibrium with water, acting as a weak acid by donating a proton to a water molecule to form hydronium ions (H₃O⁺) and aniline.

The equilibrium reaction is: C₆H₅NH₃⁺ (aq) + H₂O (l) ⇌ C₆H₅NH₂ (aq) + H₃O⁺ (aq)

This equilibrium demonstrates that a solution of **aniline hydrobromide** is acidic due to the production of hydronium ions.[3] The extent of this reaction is determined by the K_a of the anilinium ion, which can be calculated from its pK_a value.



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Caption: Acid dissociation equilibrium of the anilinium ion in water.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of the anilinium ion can be accurately determined using UV-Vis spectrophotometry. This method relies on the principle that the protonated (anilinium) and deprotonated (aniline) forms of the molecule have different molar absorptivities at certain wavelengths.

Objective: To determine the pKa of the anilinium ion by measuring the absorbance of solutions at various pH values.

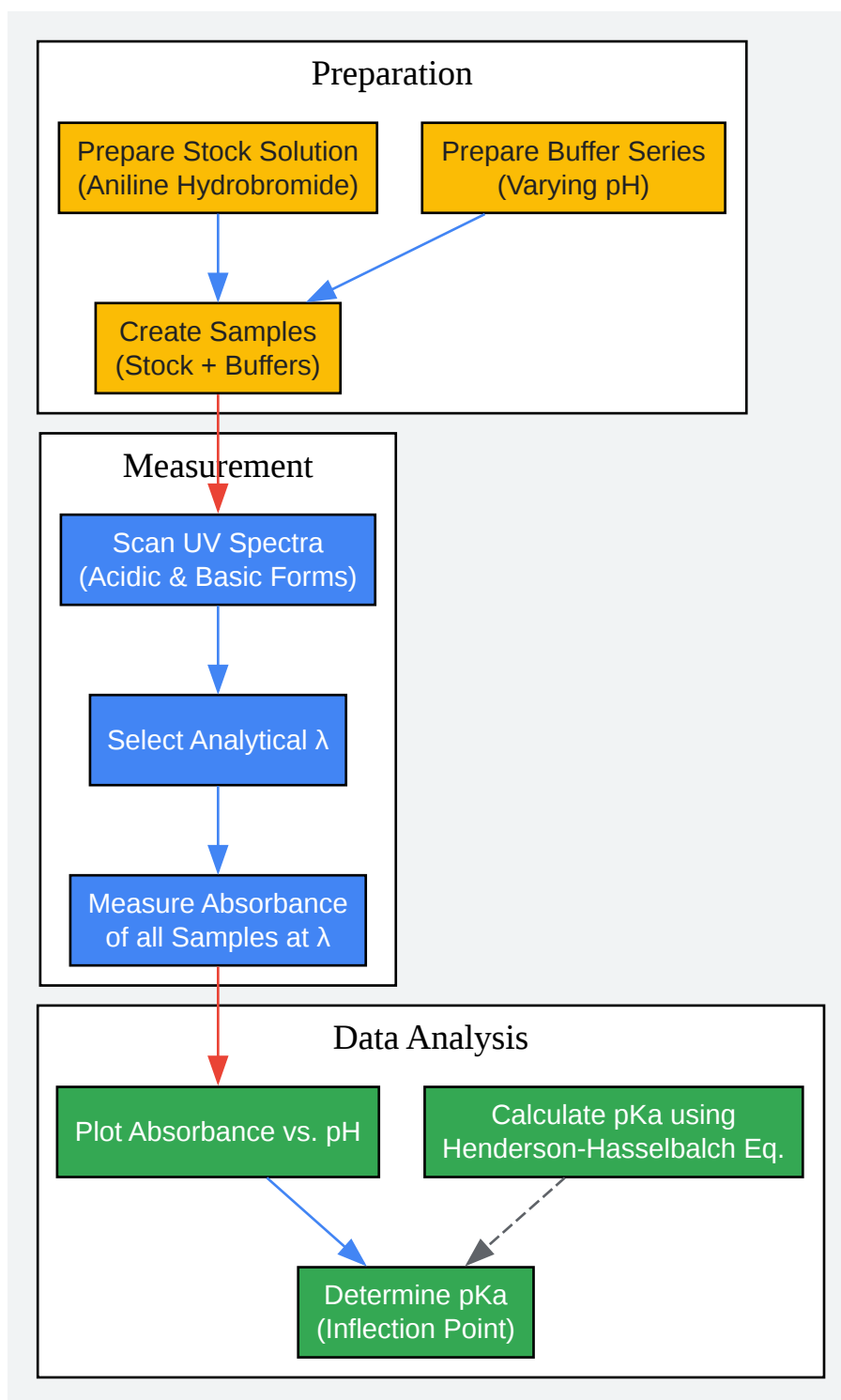
Materials:

- **Aniline hydrobromide**
- UV-Vis Spectrophotometer
- pH meter, calibrated
- Series of buffer solutions with known pH values (e.g., spanning pH 2 to 7)
- Volumetric flasks and pipettes
- Deionized water

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **aniline hydrobromide** of known concentration (e.g., 1 mM) in deionized water.
- Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a precise volume of the stock solution into a volumetric flask and filling to the mark with the buffer. This ensures the total concentration of the aniline species is constant across all samples, while the pH is varied.
- Wavelength Selection:
 - Scan the UV spectrum of two separate solutions, one at a very low pH (e.g., pH 1, where the species is >99% $\text{C}_6\text{H}_5\text{NH}_3^+$) and one at a high pH (e.g., pH 8, where the species is >99% $\text{C}_6\text{H}_5\text{NH}_2$).
 - Identify an analytical wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.
- Absorbance Measurements: Measure the absorbance of each buffered sample solution at the selected analytical wavelength. Also, measure the absorbance of a "fully acidic" sample (in strong acid) and a "fully basic" sample (in strong base).
- Data Analysis:
 - The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
 - $\text{pKa} = \text{pH} + \log [(A - AB) / (AA - A)]$
 - Where:
 - A is the absorbance of the sample at a given pH.
 - AA is the absorbance of the fully protonated (acidic) form.
 - AB is the absorbance of the fully deprotonated (basic) form.

- Plot the measured absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point where $\text{pH} = \text{pKa}$. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.



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